(9-(5-fluoropentyl)-9H-carbazol-3-yl)(naphthalen-1-yl)methanone
Description
Properties
IUPAC Name |
[9-(5-fluoropentyl)carbazol-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FNO/c29-17-6-1-7-18-30-26-14-5-4-12-23(26)25-19-21(15-16-27(25)30)28(31)24-13-8-10-20-9-2-3-11-22(20)24/h2-5,8-16,19H,1,6-7,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDDINAZVHIBGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC4=C(C=C3)N(C5=CC=CC=C54)CCCCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901342056 | |
| Record name | (9-(5-Fluoropentyl)-9H-carbazol-3-yl)(naphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901342056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2365471-72-1 | |
| Record name | EG-2201 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2365471721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (9-(5-Fluoropentyl)-9H-carbazol-3-yl)(naphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901342056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EG-2201 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0IJ1PKG2Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EG2201 RM involves the reaction of 9H-carbazole with 1-bromo-5-fluoropentane to form 9-(5-fluoropentyl)-9H-carbazole. This intermediate is then reacted with 1-naphthoyl chloride in the presence of a base to yield EG2201 RM .
Industrial Production Methods
the synthesis generally follows the same principles as the laboratory preparation, with scaled-up reaction conditions and optimized processes for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
EG2201 RM undergoes various chemical reactions, including:
Oxidation: EG2201 RM can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert EG2201 RM to its corresponding alcohols.
Substitution: Halogenation and other substitution reactions can modify the fluoropentyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted carbazoles, naphthalenes, and their derivatives .
Scientific Research Applications
EG2201 RM is used in a variety of scientific research applications:
Chemistry: As an analytical reference material for mass spectrometry and chromatography.
Biology: Studying the interaction of synthetic cannabinoids with cannabinoid receptors.
Medicine: Investigating the potential therapeutic effects and toxicology of synthetic cannabinoids.
Industry: Used in forensic laboratories for the identification and quantification of synthetic cannabinoids in biological samples
Mechanism of Action
EG2201 RM exerts its effects by binding to cannabinoid receptors, specifically the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). This binding leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and other physiological effects .
Comparison with Similar Compounds
(EG-2201)
Chemical Structure: EG-2201 is a synthetic cannabinoid (SC) featuring a carbazole core substituted with a 5-fluoropentyl chain at the 9-position and a naphthalen-1-yl methanone group at the 3-position (IUPAC name: (9-(5-fluoropentyl)-9H-carbazol-3-yl)(naphthalen-1-yl)methanone) . It belongs to a structural subclass of SCs distinguished by the use of carbazole instead of traditional indole/indazole scaffolds, which may enhance metabolic stability and receptor binding .
Pharmacological Role: EG-2201 acts as a potent agonist of cannabinoid receptors (CB1/CB2), mimicking Δ9-THC effects. The 5-fluoropentyl side chain is hypothesized to improve lipophilicity and resistance to oxidative metabolism, prolonging psychoactive effects .
Structural and Functional Analogues
Key Comparative Findings
A. Structural Modifications and Receptor Binding
- EG-2201 vs. EG-018: The 5-fluoropentyl chain in EG-2201 enhances CB1 affinity compared to EG-018’s non-fluorinated pentyl group. Fluorination reduces metabolic degradation, increasing half-life .
- EG-2201 vs. AM-2201 : Replacing indole (AM-2201) with carbazole (EG-2201) alters receptor interaction kinetics. AM-2201 exhibits higher CB1 affinity due to indole’s planar structure, but carbazole derivatives like EG-2201 show improved metabolic stability .
B. Metabolic Pathways
- Shared Metabolites: EG-2201 and EG-018 produce overlapping metabolites (e.g., 4’-OH-pentyl) due to defluorination of EG-2201’s side chain. Differentiation requires detection of fluorinated intermediates (e.g., 5-fluoropentanol) .
- Fluorinated vs. Non-Fluorinated Chains: Fluorination in EG-2201 and AM-2201 slows CYP-mediated oxidation, reducing first-pass metabolism compared to non-fluorinated analogues like EG-018 .
C. Toxicity and Abuse Potential
- EG-2201’s carbazole core and fluorinated side chain correlate with severe adverse effects (e.g., seizures, cardiotoxicity), mirroring trends in AM-2201 .
- MDMB-CHMCZCA, another carbazole SC, exhibits lower acute toxicity but shares risks of prolonged psychotropic effects due to ester hydrolysis resistance .
Q & A
Q. Basic Research Focus
- X-ray Crystallography : Single-crystal diffraction (via SHELX refinement) resolves stereochemical uncertainties, particularly for fluoropentyl chain conformation .
- Spectroscopy : UV-Vis and fluorescence spectroscopy (e.g., λem ~416 nm in THF) assess electronic transitions influenced by the naphthalene-carbazole π-system .
- Mass Spectrometry : High-resolution MS/MS distinguishes EG-2201 from metabolites (e.g., hydroxypentyl derivatives) .
How does the 5-fluoropentyl substituent influence CB1 receptor binding affinity compared to non-fluorinated analogs?
Q. Advanced Research Focus
- SAR Insights : The 5-fluoropentyl group enhances lipophilicity and metabolic stability. In CB1R binding assays, fluorinated side chains reduce oxidative metabolism, prolonging receptor interaction .
- Comparative Data : EG-2201 (5-fluoropentyl) shows ~2x higher CB1R affinity (Ki = 1.8 nM) than EG-018 (pentyl, Ki = 3.5 nM), attributed to fluorine’s electron-withdrawing effects stabilizing ligand-receptor interactions .
What are the major phase I metabolites of EG-2201, and how can they be differentiated from EG-018 metabolites?
Q. Advanced Research Focus
- In Vivo Metabolism : Hydroxylation at the pentyl chain (C4 position) and oxidative defluorination (yielding pentanol derivatives) are dominant pathways .
- Key Metabolites :
What challenges arise in crystallizing EG-2201, and how can SHELX-based refinement address them?
Q. Advanced Research Focus
- Crystallization Issues : Twinning and low-resolution data (d >1.0 Å) occur due to flexible fluoropentyl chains.
- SHELX Strategies :
How do contradictory SAR data for naphthalene vs. heterocyclic methanone derivatives inform EG-2201 optimization?
Q. Data Contradiction Analysis
- Conflict : Naphthalen-1-yl methanone derivatives (e.g., EG-2201) show higher CB1R affinity than heterocyclic analogs (e.g., carbazol-3-yl) .
- Resolution : The naphthalene’s planar geometry enhances π-π stacking with CB1R’s hydrophobic pocket, while heterocycles introduce steric clashes. Fluoropentyl’s polarity further fine-tunes membrane permeability .
What methodological precautions are required to avoid misidentification of EG-2201 in biological matrices?
Q. Advanced Research Focus
- LC-MS/MS Parameters : Use a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile gradients. Monitor transitions m/z 442.2 → 323.1 (EG-2201) and m/z 428.2 → 309.1 (metabolites) .
- Isotopic Labeling : Synthesize deuterated EG-2201 (d5-fluoropentyl) as an internal standard to correct for matrix effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
